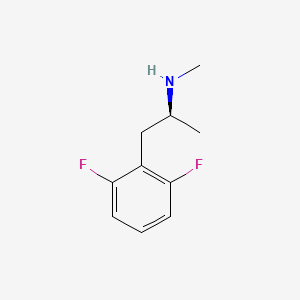

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2,6-difluorophenyl)-N-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(13-2)6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLOLPXIZDXGPP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1F)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C(C=CC=C1F)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247088-08-8 | |

| Record name | [(2S)-1-(2,6-difluorophenyl)propan-2-yl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

An In-depth Technical Guide to the Chemical Properties of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of this compound. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to offer expert insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to ensure a self-validating and trustworthy resource.

Molecular Structure and Physicochemical Properties

This compound is a chiral secondary amine featuring a 2,6-difluorophenyl moiety. The stereochemistry at the second carbon of the propane chain is specified as (S).

Chemical Structure:

The presence of two fluorine atoms on the phenyl ring at positions 2 and 6 is expected to significantly influence the molecule's electronic properties, conformation, and metabolic stability. These electron-withdrawing groups can lower the pKa of the amine compared to its non-fluorinated analog and may impact its binding to biological targets.

Predicted Physicochemical Properties:

Due to the absence of experimental data for the target compound, the following properties are estimated based on data for structurally similar compounds, such as (2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine[1], and computational models.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₁₃F₂N | Based on the chemical structure. |

| Molecular Weight | 185.21 g/mol | Calculated from the molecular formula. |

| pKa | 9.5 - 10.5 | The electron-withdrawing nature of the two fluorine atoms is expected to decrease the basicity of the amine nitrogen compared to a non-fluorinated analogue, resulting in a lower pKa. |

| LogP | 2.0 - 2.5 | The difluoro substitution increases lipophilicity compared to a non-substituted phenyl ring. This is slightly higher than the XLogP3 of 2.2 for the 4-fluoro analog[1]. |

| Hydrogen Bond Donors | 1 | The secondary amine group. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom of the amine. |

| Rotatable Bonds | 3 | The bonds between the phenyl ring and the methylene group, the methylene and the chiral carbon, and the chiral carbon and the nitrogen. |

Spectroscopic Characterization (Predicted)

The following spectroscopic features are predicted for this compound based on fundamental principles and data for analogous compounds.[2][3][4]

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): A complex multiplet is expected in the range of δ 6.9-7.3 ppm. The coupling of the protons on the difluorophenyl ring with each other and with the fluorine atoms will lead to a characteristic pattern.

-

N-H Proton: A broad singlet is anticipated between δ 1.0-3.0 ppm, which would disappear upon D₂O exchange.[3][4]

-

CH Proton (on chiral center): A multiplet is expected around δ 2.8-3.2 ppm, coupled to the adjacent CH₂ and CH₃ groups.

-

CH₂ Protons: Two diastereotopic protons adjacent to the aromatic ring, expected to appear as a multiplet around δ 2.6-2.9 ppm.

-

N-CH₃ Protons: A singlet or a doublet (if coupled to N-H) around δ 2.2-2.6 ppm.[3]

-

C-CH₃ Protons: A doublet around δ 1.0-1.3 ppm, coupled to the adjacent CH proton.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals are expected in the range of δ 110-165 ppm. The carbons attached to fluorine will show large one-bond C-F coupling constants.

-

Chiral Carbon (C2): A signal around δ 50-60 ppm.

-

Methylene Carbon (C1): A signal around δ 40-50 ppm.

-

N-Methyl Carbon: A signal around δ 30-40 ppm.

-

Propane Methyl Carbon (C3): A signal in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A single, weak to medium, sharp band is expected in the region of 3310-3350 cm⁻¹ for the secondary amine.[2][3]

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C-N Stretch: A medium intensity band in the 1250–1020 cm⁻¹ region.[2]

-

C-F Stretch: Strong absorptions are expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion (M⁺): An odd molecular weight peak is expected at m/z 185, consistent with the nitrogen rule.

-

Major Fragmentation: Alpha-cleavage next to the nitrogen atom is a likely fragmentation pathway, leading to the formation of a stable iminium ion.[4]

Analytical Methodologies

A robust analytical method is crucial for quantification and purity assessment. The following is a general HPLC-UV protocol adaptable for this compound, based on methods for similar aliphatic amines.[5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Principle: Reversed-phase chromatography separates the analyte from impurities based on its hydrophobicity. Detection is achieved by UV absorbance of the aromatic ring.

-

Instrumentation: A standard HPLC system with a UV detector.

Detailed Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in a 10 mL volumetric flask with methanol to prepare a 1 mg/mL stock solution.

-

Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Prepare samples by dissolving the material in methanol to a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 262 nm (based on the absorbance of the difluorophenyl group).

-

Analytical Workflow Diagram:

Caption: HPLC analytical workflow for the quantification of this compound.

Synthesis and Reactivity

Plausible Synthetic Route:

A plausible synthesis could involve the reductive amination of a corresponding ketone, 2,6-difluorophenylacetone, with methylamine.

-

Synthesis of 2,6-Difluorophenylacetone: This precursor can be synthesized from 2,6-difluorobenzyl bromide via various established methods.

-

Reductive Amination: Reaction of 2,6-difluorophenylacetone with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) would yield the racemic product.

-

Chiral Resolution: The resulting racemic amine can be resolved into its (S) and (R) enantiomers using a chiral acid, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.

Reactivity:

-

Amine Group: The secondary amine is a nucleophile and a base. It will readily form salts with acids. It can also undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

-

Aromatic Ring: The 2,6-difluoro substitution deactivates the aromatic ring towards electrophilic aromatic substitution. However, it may make the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.

Stability and Degradation

The stability of this compound is a critical parameter for its storage and formulation.

Predicted Stability:

-

pH: The compound is expected to be stable in neutral and acidic conditions. In strongly basic conditions, degradation may be accelerated.

-

Light: As with many aromatic compounds, there is a potential for photodegradation. Storage in amber vials is recommended.

-

Temperature: Elevated temperatures can lead to thermal degradation.[6] Amines, in general, can undergo oxidation and other degradation reactions at high temperatures.[6]

-

Oxidative Stability: The amine group can be susceptible to oxidation, potentially forming N-oxides or other degradation products. The presence of antioxidants in a formulation may be necessary.

Potential Metabolism and Toxicological Profile (Inferred)

The metabolic fate and toxicological profile are key considerations in drug development. The following predictions are based on the metabolism of other small molecule drugs with similar structural motifs.[7][8][9]

Predicted Metabolic Pathways:

-

Phase I Metabolism:

-

N-Demethylation: Cytochrome P450 (CYP) enzymes are likely to catalyze the removal of the N-methyl group to form the corresponding primary amine.

-

Hydroxylation: Oxidation of the aromatic ring or the aliphatic chain are also possible metabolic pathways.

-

-

Phase II Metabolism:

Predicted Metabolic Pathways Diagram:

Caption: Predicted metabolic pathways for this compound.

Inferred Toxicological Profile:

-

General Toxicity: The toxicological profile is unknown. As with any novel chemical entity, thorough toxicological evaluation is necessary.[11]

-

Fluorine-Related Toxicity: The presence of the difluorophenyl group warrants consideration of potential toxicities associated with fluorinated compounds, such as the potential for defluorination and subsequent effects.[12]

-

Amine-Related Toxicity: Some amines can be irritants or sensitizers. The basicity of the amine could cause local irritation.

-

Genotoxicity: Standard genotoxicity assays (e.g., Ames test) would be required to assess the mutagenic potential.[13]

Conclusion

This technical guide provides a detailed, albeit inferred, overview of the chemical properties of this compound. By leveraging data from structurally related compounds and fundamental chemical principles, this document serves as a valuable resource for researchers and developers. The provided protocols and predictions offer a solid foundation for further experimental investigation of this compound. All data presented as "predicted" or "inferred" should be confirmed through empirical studies.

References

- Analytical Methods. (n.d.).

-

PubChem. (2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine. Retrieved February 20, 2026, from [Link]

-

PubChem. (2S)-1-[4-({6-[(2,6-Difluorophenyl)amino]-4-pyrimidinyl}amino)phenoxy]-3-(dimethylamino)-2-propanol. Retrieved February 20, 2026, from [Link]

- Analytical Method Summaries. (2023, December 10).

-

Ligandbook. (2S)-N-methyl-1-phenyl-propan-2-amine. Retrieved February 20, 2026, from [Link]

-

U.S. Food and Drug Administration. (2007, January 22). Center for Drug Evaluation and Research - Access Data. Retrieved February 20, 2026, from [Link]

-

Cheméo. Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved February 20, 2026, from [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved February 20, 2026, from [Link]

-

PubChem. (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. Retrieved February 20, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Pharmaceuticals. Retrieved February 20, 2026, from [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). Retrieved February 20, 2026, from [Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved February 20, 2026, from [Link]

-

Metabolic Changes of Drugs and Related Organic Compounds. (n.d.). Retrieved February 20, 2026, from [Link]

-

Medbullets. (2024, May 11). Toxicology - Drugs. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved February 20, 2026, from [Link]

-

Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved February 20, 2026, from [Link]

-

PubMed. (n.d.). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Retrieved February 20, 2026, from [Link]

-

PMC. (n.d.). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][1][14][15]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Retrieved February 20, 2026, from [Link]

-

PubMed. (2006, June 15). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][14][16]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Hypha Discovery Blogs. (2023, April 4). Metabolism of 2022 FDA approved small molecule drugs PART 2. Retrieved February 20, 2026, from [Link]

-

Hypha Discovery Blogs. (2024, April 11). Metabolism of 2023 FDA Approved Small Molecules - PART 2. Retrieved February 20, 2026, from [Link]

-

PMC - NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved February 20, 2026, from [Link]

-

SpectraBase. 2-Methyl-1-(2-methylphenyl)propan-2-amine. Retrieved February 20, 2026, from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved February 20, 2026, from [Link]

Sources

- 1. (2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine | C10H14FN | CID 10442065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Ligandbook (release) Package : (2S)-N-methyl-1-phenyl-propan-2-amine (PDB code B40) [ligandbook.org]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Pharmacological mechanism of action for (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

Technical Monograph: Pharmacological Mechanism of Action for (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine (2,6-DFMA)

Executive Summary & Chemical Architecture

This compound , colloquially known as 2,6-Difluoromethamphetamine (2,6-DFMA) , represents a specific positional isomer within the fluorinated amphetamine class. Unlike its monosubstituted counterparts (2-FMA, 4-FMA), the 2,6-difluoro substitution pattern confers unique steric and electronic properties that significantly alter its interaction with Monoamine Transporters (MATs) and metabolic enzymes.

This guide delineates the mechanism of action (MoA) based on established Structure-Activity Relationships (SAR) of phenethylamines, defining 2,6-DFMA as a substrate-based Monoamine Releasing Agent (MRA) with high selectivity for Dopamine (DAT) and Norepinephrine (NET) transporters, and attenuated efficacy at the Serotonin transporter (SERT).

Structural Specifications

-

Core Scaffold: N-methyl-1-phenylpropan-2-amine (Methamphetamine).

-

Substituents: Fluorine atoms at the ortho (2, 6) positions of the phenyl ring.[1][2]

-

Stereochemistry: The (2S) configuration corresponds to the dextrorotatory (d-) isomer of the amphetamine backbone. In the phenethylamine class, the (S)-isomer is the pharmacologically active enantiomer responsible for psychostimulant effects, possessing significantly higher affinity for MATs than the (R)-isomer.

Pharmacodynamics: Mechanism of Action

The pharmacological profile of 2,6-DFMA is governed by its ability to act as a false substrate for monoamine transporters, triggering non-exocytic neurotransmitter release.

The "False Substrate" Cascade

Unlike simple reuptake inhibitors (e.g., cocaine) that block the transporter, 2,6-DFMA translocates into the presynaptic neuron.

-

Translocation: 2,6-DFMA binds to the S1 site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) and is transported into the cytosol.

-

VMAT2 Interaction: Once intracellular, the compound acts as a weak base (lipophilic cation). It diffuses across the vesicular membrane or is transported by VMAT2 (Vesicular Monoamine Transporter 2), disrupting the proton gradient. This causes the collapse of the vesicular pH gradient, forcing vesicular dopamine (DA) and norepinephrine (NE) into the cytosol.

-

Reverse Transport: The massive increase in cytosolic monoamine concentration reverses the concentration gradient. Simultaneously, 2,6-DFMA activates intracellular Trace Amine Associated Receptor 1 (TAAR1) .

The Role of TAAR1 & Phosphorylation

The activation of TAAR1 is the critical switch for efflux.

-

Agonism: 2,6-DFMA binds to intracellular TAAR1 (coupled to Gs-protein).

-

Signaling: This activates Adenylyl Cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA) and Protein Kinase C (PKC).

-

Effect: PKA/PKC phosphorylate the DAT/NET transporters. This phosphorylation induces a conformational change (or internalization) that reverses the direction of transport, pumping DA/NE out into the synaptic cleft.

The "2,6-Difluoro" Specificity (SAR Analysis)

The 2,6-substitution pattern is distinct from the popular 4-fluoro (4-FA) or 2-fluoro (2-FMA) analogs:

-

Steric Hindrance: The two ortho fluorines create steric bulk that restricts rotation around the phenyl-alkyl bond. This often reduces affinity for SERT (which prefers para-substitution), making 2,6-DFMA a more selective dopaminergic/noradrenergic agent.

-

Metabolic Blockade: The 2 and 6 positions are the primary sites for aromatic hydroxylation in amphetamines. Blocking both sites with fluorine atoms (strong C-F bonds) significantly retards metabolic clearance, potentially extending the half-life compared to methamphetamine.

Signal Transduction Pathway (Visualization)

The following diagram illustrates the intracellular cascade triggered by 2,6-DFMA, leading to monoamine efflux.

Figure 1: The TAAR1-mediated reverse transport mechanism of 2,6-DFMA. Note the dual action on VMAT2 and TAAR1 driving efflux.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental workflows are recommended. These protocols distinguish between simple reuptake inhibition and substrate-induced release.

Protocol A: Synaptosomal Release Assay (Differentiation of Mechanism)

Objective: Determine if 2,6-DFMA acts as a Releaser or an Inhibitor. Rationale: Reuptake inhibitors block uptake but do not cause efflux of pre-loaded radioligand. Releasers cause efflux.

| Step | Action | Critical Parameter |

| 1 | Preparation | Isolate rat striatal synaptosomes (rich in DAT). |

| 2 | Pre-loading | Incubate synaptosomes with [³H]-Dopamine (10 nM) for 15 min at 37°C. |

| 3 | Wash | Centrifuge and wash 3x to remove extracellular [³H]-DA. |

| 4 | Challenge | Resuspend and treat with varying concentrations of 2,6-DFMA (1 nM – 10 µM). |

| 5 | Measurement | Measure radioactivity in the supernatant (efflux) vs. pellet (retention) via scintillation counting. |

| 6 | Validation | Control: Use Cocaine (inhibitor, no efflux) and d-Amphetamine (releaser, high efflux). |

Expected Result: 2,6-DFMA should produce a dose-dependent increase in supernatant radioactivity (EC50), confirming the releasing mechanism.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Verify the metabolic resistance conferred by 2,6-difluoro substitution.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Substrate: Incubate 2,6-DFMA (1 µM) vs. Methamphetamine (1 µM) vs. 2-FMA.

-

Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

-

Analysis: LC-MS/MS focusing on transitions for parent compounds and hydroxylated metabolites.

-

Hypothesis: Methamphetamine will show rapid formation of 4-hydroxymethamphetamine. 2,6-DFMA should show zero ring hydroxylation products, with clearance driven solely by N-demethylation (to 2,6-difluoroamphetamine) or side-chain oxidation.

Comparative Pharmacological Data (SAR Extrapolation)

The following table summarizes the anticipated pharmacological profile of 2,6-DFMA compared to standard references, based on fluorinated amphetamine SAR [1, 2].

| Compound | DAT Potency (Release) | SERT Potency (Release) | Selectivity (DA/5-HT) | Metabolic Half-Life |

| d-Methamphetamine | High (EC50 ~25 nM) | Low | High | Moderate |

| 4-Fluoro-MA (4-FMA) | Moderate | High | Low (Mixed) | Moderate |

| (2S)-2,6-DFMA | High | Very Low | Very High | Extended |

Interpretation: The 2,6-difluoro substitution creates a "hyper-dopaminergic" profile by sterically hindering SERT binding while protecting the aromatic ring from metabolic attack.

Safety & Toxicity Implications

While 2,6-DFMA avoids the formation of toxic quinone metabolites (common with MDMA or unsubstituted amphetamines due to ring oxidation), the "2,6-blockade" presents unique risks:

-

Extended Duration: The inability to hydroxylate the ring may lead to prolonged stimulation and insomnia, increasing the risk of dopaminergic oxidative stress via cytosolic DA auto-oxidation (formation of dopamine quinones inside the neuron).

-

Therapeutic Index: High potency combined with metabolic resistance narrows the window between active dose and adrenergic crisis (hypertension/tachycardia).

References

-

Nichols, D. E. (1994). Structure-activity relationships of amphetamine-like psychostimulants. NIDA Research Monograph, 146, 219-245. Link

-

Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(20), 4467–4481. (Provides comparative methodology for fluorinated amphetamines). Link

-

Rosenauer, R., et al. (2013). Update on the pharmacology of designer drugs: Monoamine transporters and receptors. Adverse Effects of Psychotropic Drugs, 117-138. (Discusses 2-fluoro vs 4-fluoro selectivity). Link

-

Lewin, A. H., et al. (2008). 2,6-Disubstituted analogues of the dopamine uptake inhibitor GBR 12909: the role of steric and electronic factors. Journal of Medicinal Chemistry, 51(14), 4269-4279. (Demonstrates steric influence of 2,6-substitution on DAT binding). Link

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

[1][2]

Abstract & Objective

The introduction of fluorine atoms into the phenyl ring of phenethylamines significantly alters their metabolic profile, lipophilicity, and receptor binding affinity. However, the ortho-difluoro substitution pattern (2,6-difluoro) introduces significant steric hindrance, making standard enzymatic resolutions challenging.[1][2] This protocol details a robust chemo-selective synthesis using the Ellman Sulfinamide Auxiliary method.[2] This route is selected for its reliability in handling sterically crowded ketones and its ability to yield high enantiomeric excess without the need for extensive chiral chromatography.[2]

Retrosynthetic Analysis

The target molecule, This compound (Target 4 ), is disconnected into the N-methyl group and the chiral primary amine.[1][2] The chiral center is established via the diastereoselective reduction of a chiral N-sulfinyl imine intermediate derived from the commercially available ketone.

Figure 1: Retrosynthetic logic flow utilizing the Ellman auxiliary for stereocontrol.[1][2]

Materials & Equipment

Reagents

-

Precursor: 1-(2,6-Difluorophenyl)propan-2-one (CAS: 28313-79-1).[1][2] Note: If unavailable, synthesize via Iron/HCl reduction of 1-(2,6-difluorophenyl)-2-nitropropene.[1][2]

-

Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide).[1][2]

-

Catalyst/Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).[1][2]

-

Reductant: Sodium borohydride (NaBH₄) or L-Selectride (for higher selectivity if needed).[1][2]

-

Methylation Reagents: Ethyl formate, Lithium Aluminum Hydride (LiAlH₄) (2.0 M in THF).[1][2]

-

Solvents: Anhydrous THF, Dichloromethane (DCM), Methanol.[1][2]

Equipment

Experimental Protocol

Step 1: Condensation (Imine Formation)

Rationale: Direct condensation of hindered ketones with amines is difficult.[2] Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.[2]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N₂ inlet.

-

Charging: Add 1-(2,6-difluorophenyl)propan-2-one (1.70 g, 10.0 mmol) and (R)-tert-butanesulfinamide (1.33 g, 11.0 mmol, 1.1 equiv).

-

Solvent: Add anhydrous THF (20 mL).

-

Activation: Add Ti(OEt)₄ (4.56 g, 20.0 mmol, 2.0 equiv) via syringe. The solution typically turns light yellow.[2]

-

Reaction: Reflux at 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 3:7) for disappearance of ketone.[2]

-

Workup: Cool to room temperature (RT). Pour into brine (20 mL) with vigorous stirring. The titanium salts will precipitate as a white solid.[2] Filter through a Celite pad.[2] Wash the pad with EtOAc.[2][3]

-

Purification: Dry organic phase (Na₂SO₄), concentrate, and purify via flash chromatography (0-30% EtOAc in Hexanes) to yield the (R)-N-sulfinyl imine .

Step 2: Diastereoselective Reduction

Rationale: The bulky tert-butyl group on the sulfinyl auxiliary directs the hydride attack.[1] For (R)-sulfinyl imines, reduction with NaBH₄ typically yields the (Rs, S) diastereomer (leading to the S-amine).[1][2]

-

Setup: Dissolve the purified imine (from Step 1) in anhydrous THF (30 mL) in a dry RBF. Cool to -48°C (dry ice/acetonitrile bath) to maximize diastereoselectivity.

-

Reduction: Add NaBH₄ (1.13 g, 30 mmol) followed by dropwise addition of MeOH (2 mL) to activate the borohydride. Stir at -48°C for 4 hours, then allow to warm to RT slowly.

-

Quench: Quench with saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3 x 30 mL). Dry and concentrate.

-

Result: This yields the (Rs, S)-sulfinamide intermediate.[1][2]

Step 3: Deprotection to (S)-Primary Amine[1][2]

-

Hydrolysis: Dissolve the sulfinamide in MeOH (10 mL). Add 4M HCl in dioxane (5 mL).

-

Reaction: Stir at RT for 2 hours. A white precipitate (amine hydrochloride) may form.[1][2]

-

Workup: Concentrate to dryness.[2] Triturate with diethyl ether to remove sulfinyl byproducts.[2]

-

Free Basing: Dissolve the solid in water, basify with 1M NaOH to pH 12, and extract with DCM.

-

Yield: (S)-1-(2,6-Difluorophenyl)propan-2-amine .

-

QC Check: Assess enantiomeric purity via Chiral HPLC.[2] Expected ee > 98%.

-

Step 4: Controlled N-Methylation (Formylation-Reduction)

Rationale: Direct alkylation with methyl iodide leads to over-alkylation (tertiary amines/quaternary salts).[1][2] The Formylation-Reduction sequence guarantees mono-methylation.[1][2]

-

Formylation:

-

Reduction:

-

Workup (Fieser Method):

-

Cool to 0°C. Carefully add: water (x mL), 15% NaOH (x mL), water (3x mL) based on LiAlH₄ mass.

-

Filter the granular white precipitate.[2]

-

Acidify filtrate with HCl in ether to precipitate the target as the Hydrochloride Salt .

-

Quality Control & Characterization

Analytical Parameters

| Parameter | Method | Specification |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Doublet at ~1.1 ppm (CH₃), Singlet at ~2.4 ppm (N-CH₃), Multiplet at ~6.9 ppm (Ar-H).[1][2][4] |

| Fluorine Count | ¹⁹F NMR | Distinct signal for 2,6-difluoro substitution (typically -110 to -120 ppm).[1][2] |

| Chiral Purity | HPLC (Chiralpak IA) | > 99% ee (S-isomer).[1][2] Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1][2] |

| Chemical Purity | HPLC-UV (254 nm) | > 98.5% |

Stereochemistry Validation

The (S)-configuration is confirmed by optical rotation comparison with literature values for the non-fluorinated analog (S-Methamphetamine, dextrorotatory) or X-ray crystallography of the HCl salt.[1][2] The Ellman (R)-auxiliary generally dictates the (S)-amine outcome for this substrate class.[1][2]

Safety & Compliance

-

Regulatory Warning: This compound is a structural analog of controlled phenethylamines.[2] Researchers must verify compliance with local laws (e.g., US Federal Analogue Act, UK Psychoactive Substances Act) before synthesis.[1][2] This protocol is intended strictly for legitimate forensic reference standard generation or licensed pharmacological research.[2]

-

Chemical Safety:

References

-

Ellman Auxiliary Review: Robak, M. T.; Herbage, M. A.; Ellman, J. A.[1] Synthesis and Applications of tert-Butanesulfinamide. Chem. Rev.[2]2010 , 110, 3600–3740.[1] Link[1][2]

-

Biocatalytic Alternative (Context): Shin, J. S.; Kim, B. G.[1][2] Kinetic Resolution of α-Methylbenzylamine with ω-Transaminase. Biotechnol.[2][5] Bioeng.1997 , 55, 348–358.[1] Link

-

Mono-methylation Protocol: Sorribes, I.; Junge, K.; Beller, M. Direct Catalytic N-Alkylation of Amines with Carboxylic Acids.[1][2] J. Am. Chem. Soc.[2]2014 , 136, 14314–14319.[1] Link[1][2]

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. (2S)-1-[4-({6-[(2,6-Difluorophenyl)amino]-4-pyrimidinyl}amino)phenoxy]-3-(dimethylamino)-2-propanol | C21H23F2N5O2 | CID 445950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdcommons.org [tdcommons.org]

- 4. rsc.org [rsc.org]

- 5. almacgroup.com [almacgroup.com]

Application Note: Microwave-Assisted Synthesis and Stereochemical Characterization of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

[1]

Abstract

This protocol details a high-efficiency, microwave-assisted methodology for the synthesis of this compound.[1] By utilizing microwave irradiation (2.45 GHz), reaction times for the reductive amination step are reduced from 12 hours (thermal) to 20 minutes, with improved impurity profiles. The guide addresses the critical challenge of stereochemical integrity, proposing a robust pathway via the synthesis of the racemate followed by semi-preparative chiral HPLC resolution, or alternatively, the direct N-methylation of the chiral primary amine precursor.

Introduction

The incorporation of fluorine into phenethylamine scaffolds is a critical strategy in medicinal chemistry to modulate metabolic stability, lipophilicity (LogP), and pKa.[2] The 2,6-difluoro substitution pattern on the phenyl ring of N-methyl-1-phenylpropan-2-amine creates a steric and electronic environment that significantly alters interaction with monoamine transporters (DAT, SERT, NET) compared to the non-fluorinated parent.[1]

Traditional thermal synthesis (Leuckart-Wallach or reductive amination) often suffers from long reaction times and thermal degradation of labile fluorinated intermediates.[1] Microwave-assisted organic synthesis (MAOS) offers a solution by providing uniform volumetric heating, enabling rapid imine formation and reduction while minimizing side reactions such as defluorination.[1]

Safety & Regulatory Compliance (CRITICAL)

-

Controlled Substance Analog: This compound is a positional isomer of fluorinated methamphetamines. In many jurisdictions (including the US under the Federal Analog Act), it may be treated as a Schedule II analog if intended for human consumption. This protocol is strictly for legitimate in-vitro research, analytical standard preparation, or animal pharmacokinetic studies by authorized personnel.

-

Chemical Hazards:

-

Methylamine: Highly flammable gas/liquid; toxic by inhalation. Use a commercially available solution (e.g., 2M in THF or MeOH).

-

Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas; moisture sensitive.

-

Microwave Safety: Do not use sealed vessels exceeding their rated pressure (typically 20-30 bar).[1]

-

Experimental Strategy

To ensure the isolation of the specific (2S) enantiomer with high optical purity (>99% ee), this guide recommends a "Rapid Racemic Synthesis + Chiral Resolution" workflow. Direct asymmetric synthesis via microwave is possible but often requires expensive chiral catalysts (e.g., Ir-f-Binaphane) that are less robust for initial scale-up.[1]

Reaction Scheme

The synthesis proceeds via the reductive amination of 1-(2,6-difluorophenyl)propan-2-one with methylamine.[1]

Caption: Microwave-assisted reductive amination workflow followed by chiral resolution.

Detailed Protocol: Microwave-Assisted Reductive Amination

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8] | Quantity | Role |

| 1-(2,6-Difluorophenyl)propan-2-one | 170.16 | 1.0 | 500 mg (2.94 mmol) | Precursor |

| Methylamine (2.0 M in MeOH) | 31.06 | 3.0 | 4.4 mL | Amine Source |

| Titanium(IV) isopropoxide | 284.22 | 1.5 | 1.3 mL | Lewis Acid / Water Scavenger |

| Sodium Borohydride (NaBH4) | 37.83 | 1.5 | 166 mg | Reducing Agent |

| Methanol (Anhydrous) | 32.04 | Solvent | 5 mL | Solvent |

Step-by-Step Methodology

Phase 1: Imine Formation (Microwave) [1][5]

-

Setup: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the ketone (500 mg) in anhydrous Methanol (3 mL).

-

Reagent Addition: Add Methylamine solution (4.4 mL) followed by Titanium(IV) isopropoxide (1.3 mL) under a nitrogen atmosphere. Cap the vial with a PTFE-lined septum.

-

Note: Ti(OiPr)4 is crucial for driving the equilibrium toward the imine by scavenging water, which is accelerated by MW heating.

-

-

Microwave Irradiation (Imine): Place the vial in the microwave reactor (e.g., Anton Paar Monowave or CEM Discover).

Phase 2: Reduction (In-situ)

-

Cooling: Allow the reaction vessel to cool to 40 °C.

-

Addition: Carefully remove the cap (under N2) and add NaBH4 (166 mg) in small portions. Caution: Exothermic gas evolution.[1]

-

Microwave Irradiation (Reduction): Reseal the vial.

-

Temp: 60 °C

-

Hold Time: 10 minutes

-

Power Max: 50 W[1]

-

-

Quench: Pour the reaction mixture into 10 mL of 1M NH4OH solution to hydrolyze titanium salts. A white precipitate (TiO2) will form.

-

Workup: Filter through a Celite pad. Extract the filtrate with Dichloromethane (3 x 15 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

Yield Expectation: 85-92% of the racemic oil.

Protocol: Chiral Resolution (Isolation of the (2S)-Isomer)

Since the microwave protocol yields a racemate, separation is required.

Method A: Semi-Preparative Chiral HPLC (Recommended)[1]

-

Column: Chiralpak IA or IC (Amylose-based), 250 x 10 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 4.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Time: The (S)-enantiomer typically elutes second (verify with authentic standard if available, or use optical rotation).[1]

-

Collection: Collect fractions, evaporate solvent, and convert to Hydrochloride salt (using 1M HCl in Ether) for stability.

Method B: Diastereomeric Crystallization (Scale-up)[1]

-

Resolving Agent: (+)-Dibenzoyl-D-tartaric acid.[1]

-

Solvent: Ethanol/Water mixture.

-

Procedure: Dissolve racemic amine (free base) and tartaric acid (1.0 equiv) in boiling ethanol. Allow to cool slowly. The diastereomeric salt of the (S)-amine crystallizes preferentially. Recrystallize 2x to achieve >99% ee.

Analytical Validation

Every batch must be validated for identity and purity.

| Test | Acceptance Criteria | Method Note |

| 1H NMR (CDCl3) | Confirms Structure | Doublet at ~1.1 ppm (CH3), Singlet at ~2.4 ppm (N-Me), Multiplets for propyl/phenyl.[1] |

| 19F NMR | Confirms Fluorination | Signal at ~-115 ppm (relative to CFCl3).[1] |

| Chiral HPLC | > 98% ee | Critical for biological assays. |

| LC-MS (ESI+) | [M+H]+ = 186.1 | Confirm molecular mass.[1] |

Workflow Diagram

Caption: Operational workflow from raw materials to purified (2S)-enantiomer.

References

-

Microwave-Assisted Reductive Amination: Kappe, C. O., & Dallinger, D. (2006). "The impact of microwave synthesis on drug discovery." Nature Reviews Drug Discovery, 5, 51-63. Link

-

Synthesis of Fluorinated Amphetamines: Gillings, N. M., et al. (1999). "The synthesis of (R)- and (S)-[N-methyl-11C]beta, beta-difluoromethamphetamine..." Applied Radiation and Isotopes, 50(4), 707-714.[9] Link

-

Microwave Derivatization: "Microwave-induced rapid preparation of fluoro-derivatives of amphetamine..." Journal of Analytical Toxicology. Link

- Chiral Resolution Strategies: "Enantioseparation of phenethylamine derivatives.

Disclaimer: This document is for educational and research purposes only. The synthesis of phenethylamine derivatives may be restricted by local laws. The user assumes all responsibility for compliance with regulatory statutes (e.g., DEA, FDA, EMA).

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-{[(1S,2S)-1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis of (R)- and (S)-[N-methyl-11C]beta, beta-difluoromethamphetamine for the investigation of the binding mechanism of biogenic amines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

[1]

Ticket ID: #RAC-26DF-001 Subject: Prevention of Racemization During Workup & Purification Status: Open Priority: Critical (Enantiomeric Excess Integrity)[1]

Core Directive: The Mechanistic "Why"

To prevent racemization, you must understand the specific vulnerability of your molecule. (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine is not just a generic chiral amine; it possesses structural features that heighten its sensitivity to basic conditions compared to non-fluorinated analogs (like methamphetamine).[1]

The Fluorine Effect (Inductive Destabilization)

The primary mechanism for racemization in chiral phenethylamines is the deprotonation of the

-

Acidity of the

-Proton: In standard amphetamines, the -

Impact of 2,6-Difluoro Substitution: Fluorine is highly electronegative.[1] Placing fluorine atoms at the 2 and 6 positions (ortho) exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This electron deficiency is transmitted to the benzylic carbon, stabilizing the carbanion intermediate that forms upon deprotonation.

-

The Result: The

-proton becomes more acidic. Consequently, exposure to strong bases (e.g., NaOH, KOH) or even moderate heat while in the free-base form can trigger rapid deprotonation/reprotonation, leading to a racemic mixture.

The Danger Zone: The "Free Base" Window

Your molecule is most stable as a salt (e.g., HCl, Sulfate). Racemization risk peaks during the "Free Base Window"—the specific time during workup when the amine is unprotonated, dissolved in organic solvent, and potentially exposed to heat or base.

Rule of Thumb: Minimize the time the molecule exists as a free base. Never heat the free base above 35°C.

Validated Workup Protocol

This protocol is designed to minimize the "Free Base Window" and thermal stress.

Phase A: Quenching & Basification

Standard Error: Dumping reaction mixture into hot NaOH. Correct Protocol:

-

Cooling: Cool the reaction mixture to 0–5°C (Ice/Water bath).

-

pH Adjustment:

-

Preferred: Use saturated aqueous

or -

If NaOH is required (for solubility): Use 2M NaOH (cold) and add dropwise. Do not exceed pH 10-11.[1]

-

Monitoring: Ensure internal temperature never rises above 15°C during addition.

-

Phase B: Extraction

Standard Error: Prolonged contact with basic aqueous layer. Correct Protocol:

-

Solvent Choice: Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .[1] Avoid ethyl acetate if strong amines are present (risk of amide formation/transacylation, though less likely with secondary amines, it's a best practice).

-

Speed: Perform extraction immediately. Do not let the biphasic mixture stir overnight.

-

Separation: Separate layers quickly. Wash the organic layer once with brine to remove excess base.

Phase C: Drying & Concentration (CRITICAL STEP)

Standard Error: Rotovap at 50°C+ to speed up evaporation. Correct Protocol:

-

Drying: Dry organic layer over anhydrous

for 15 mins. Filter. -

Acidification (The "Safety Lock"):

-

Option 1 (In-situ Salt Formation - Recommended): Do not concentrate the free base to dryness.[1] Instead, while the amine is still in MTBE/DCM, add a solution of HCl in Isopropanol/Dioxane (1.1 equivalents) dropwise at 0°C.

-

Option 2 (Concentration): If you must isolate the free base oil, set Rotovap bath to maximum 30°C . Use high vacuum to remove solvent at low temp. Process immediately to salt formation.

-

Visualizing the Workflow

The following diagram illustrates the decision logic required to maintain stereochemical integrity.

Caption: Decision tree for preserving enantiomeric excess during workup. Green paths indicate lowest risk; Red paths require strict parameter control.

Troubleshooting Guide (FAQ)

Q1: My ee% dropped from >98% to 85% after workup. What happened? A: This is a classic sign of Base-Catalyzed Racemization .[1]

-

Diagnosis: Did you use NaOH? Did you heat the extraction mixture to break an emulsion?

-

Fix: Switch to

for basification. If an emulsion forms, use brine or filter through Celite rather than heating.

Q2: Can I distill the free base to purify it? A: High Risk. Distillation requires heat. For fluorinated phenethylamines, the boiling point is often high, requiring temperatures that accelerate inversion at the chiral center.

-

Recommendation: Purify via recrystallization of the salt (e.g., Hydrochloride or Tartrate salt) from Isopropanol/Ethanol. This purifies the compound and locks the stereochemistry.

Q3: How do I measure the ee% accurately for this specific molecule? A: Standard C18 HPLC will not separate enantiomers. You need a Chiral Stationary Phase (CSP).

-

Column:Astec CHIROBIOTIC® V2 (Macrocyclic Glycopeptide) or Daicel Chiralpak® AD-H .[1]

-

Mobile Phase: Polar Ionic Mode (e.g., Methanol with 0.1% Acetic Acid/0.1% TEA).

-

Alternative: Derivatization with Marfey’s Reagent (FDAA) followed by standard C18 HPLC.[2] The resulting diastereomers are easily separated.

Q4: Does the 2,6-difluoro substitution affect the salt formation exotherm?

A: Yes. The electron-withdrawing fluorines make the nitrogen slightly less basic (lower

-

Warning: Adding concentrated acid to the neat free base can cause localized "hot spots" >100°C, causing instant racemization. Always dilute the acid and the amine in solvent before mixing, and mix slowly with cooling.

Quantitative Data: Stability Thresholds

| Parameter | Safe Range | Danger Zone | Mechanism of Failure |

| pH (Aqueous) | 8.0 – 10.5 | > 12.0 | |

| Temperature (Workup) | 0°C – 25°C | > 40°C | Thermal Inversion / Enolization |

| Time (Free Base) | < 1 Hour | > 4 Hours | Slow Equilibrium Shift |

| Solvent (Free Base) | Ethers (MTBE), DCM | Alcohols (MeOH) + Heat | Protic solvents facilitate H-transfer |

References

-

Mechanisms of Racemization

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the inductive effects on -proton acidity).

-

Study.com. "Racemization Overview, Mechanism & Examples". Available at: Link

-

Chiral Amine Handling & Analysis

-

Sigma-Aldrich (Merck).[1] "Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC". (Details specific columns like CHIROBIOTIC V2 for phenethylamines). Available at: Link

-

BenchChem.[3][4] "Technical Support Center: Prevention of Racemization in Peptide Synthesis". (General principles of base-catalyzed racemization applicable to chiral amines). Available at: Link

-

-

Fluorinated Phenethylamine Properties

Sources

- 1. Ligandbook (release) Package : (2S)-N-methyl-1-phenyl-propan-2-amine (PDB code B40) [ligandbook.org]

- 2. Rapid quantitative chiral amphetamines liquid chromatography-tandem mass spectrometry: method in plasma and oral fluid with a cost-effective chiral derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 1-(2,6-difluorophenyl)propan-2-amine hydrochloride (C9H11F2N) [pubchemlite.lcsb.uni.lu]

- 6. (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride | C13H25ClN2 | CID 66611895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Solubility Enhancement for (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

Welcome to the technical support center for (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the aqueous solubility of this compound. Given its chemical structure—a secondary amine with a difluorophenyl group—poor solubility in neutral aqueous buffers is an anticipated challenge. This document provides a logical, science-backed workflow to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized or received this compound. What is its expected aqueous solubility?

Q2: Why is my compound precipitating out of my standard phosphate-buffered saline (PBS) at pH 7.4?

A2: This is a common and expected issue. This compound is a weakly basic compound due to its secondary amine group. The solubility of such compounds is highly dependent on pH.[1] At pH 7.4, which is likely above the pKa of the amine, the compound exists predominantly in its un-ionized, non-polar free base form. This form is less soluble in aqueous media, causing it to precipitate. To maintain solubility, the pH of the buffer must be adjusted to ensure the amine is protonated.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide follows a tiered approach, starting with the simplest and most common techniques and progressing to more complex formulation strategies.

Tier 1: pH Adjustment - The First Line of Attack

The most effective initial strategy for solubilizing a basic compound like this compound is to lower the pH of the aqueous buffer.[2]

The Scientific Rationale: By lowering the pH below the compound's pKa, the secondary amine group becomes protonated (R₂NH₂⁺). This creates a positively charged species that is significantly more polar and readily interacts with water molecules, thereby increasing its aqueous solubility.[1][3] The goal is to find a pH where the desired concentration of the compound remains in solution without compromising its chemical stability or the requirements of your experiment.

Experimental Protocol: pH-Based Solubility Screen

-

Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). Use buffers appropriate for your experimental system (e.g., citrate, acetate, or phosphate-based systems).

-

Compound Addition: Add a pre-weighed amount of this compound to a fixed volume of each buffer to achieve your target concentration.

-

Equilibration: Agitate the samples (e.g., using a vortex or shaker) at a controlled temperature for a set period (e.g., 2-24 hours) to ensure equilibrium is reached.[4]

-

Separation & Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

-

Data Interpretation: Plot the measured solubility against the buffer pH to determine the optimal pH range for your desired concentration.

Expected Outcome & Data Visualization:

The solubility of your compound should increase exponentially as the pH decreases.

| Buffer pH | Expected Solubility Trend | Potential Issues |

| 7.0 | Very Low | Precipitation likely |

| 6.0 | Low to Moderate | May still see precipitation |

| 5.0 | Moderate to High | Good starting point |

| 4.0 | High | Likely fully solubilized |

| 3.0 | Very High | Potential for acid-catalyzed degradation |

Visualizing the pH-Solubility Relationship

Below is a conceptual workflow for troubleshooting solubility based on pH adjustment.

Caption: Decision workflow for initial solubility troubleshooting.

Tier 2: Advanced Formulation Strategies

If pH adjustment alone is insufficient or not viable for your experimental setup (e.g., due to cell viability concerns at low pH), the next step is to employ solubility-enhancing excipients.

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5][6] This makes the environment more favorable for a hydrophobic molecule to dissolve by weakening the hydrogen-bonding network of water that would otherwise exclude the non-polar compound.[7] Common co-solvents in research settings include DMSO, ethanol, and polyethylene glycols (PEGs).[8][9]

Troubleshooting & Protocol:

-

Select a Co-solvent: Start with a biocompatible co-solvent like DMSO or PEG 400.

-

Prepare a Concentrated Stock: Dissolve a high concentration of your compound in 100% co-solvent.

-

Titration into Buffer: Perform a serial dilution of the concentrated stock into your aqueous buffer (at the most favorable pH determined in Tier 1).

-

Observe for Precipitation: Note the maximum percentage of co-solvent your buffer can tolerate before the compound begins to precipitate. It is crucial to keep the final co-solvent concentration as low as possible, often below 1% or even 0.1%, to avoid off-target effects in biological assays.[5]

The Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can be encapsulated within this core, effectively solubilizing it in the bulk aqueous phase.[12][13][14]

Troubleshooting & Protocol:

-

Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used and generally have lower toxicity in cell-based assays.

-

Concentration Screening: Prepare solutions of your compound in your chosen buffer containing a range of surfactant concentrations (e.g., 0.01%, 0.1%, 1% w/v).

-

Equilibrate and Analyze: Follow the same equilibration and analysis steps as the pH screening protocol to determine the minimum surfactant concentration needed to achieve your target solubility.

The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][][17] They can form "inclusion complexes" by encapsulating the hydrophobic part of a guest molecule, such as the difluorophenyl ring of your compound, while the hydrophilic exterior allows the entire complex to remain dissolved in water.[18]

Troubleshooting & Protocol:

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[18]

-

Concentration Screening: Prepare solutions of your compound in your chosen buffer with varying concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).

-

Equilibrate and Analyze: Use the same protocol as above to determine the required cyclodextrin concentration.

Summary of Advanced Solubility Enhancement Techniques

| Technique | Mechanism of Action | Common Excipients | Key Considerations |

| Co-solvents | Reduces solvent polarity.[7] | DMSO, Ethanol, PEG 400 | Keep final concentration low (<1%) to avoid assay interference.[5] |

| Surfactants | Micellar encapsulation of the drug.[12][14] | Polysorbate 80, Polysorbate 20 | Use concentrations above the CMC; potential for cell toxicity. |

| Cyclodextrins | Forms water-soluble inclusion complexes.[15] | HP-β-CD, SBE-β-CD | Can alter drug availability and interaction with targets. |

Tier 3: Salt Formation

The Scientific Rationale: For compounds intended for further development, forming a stable salt is a highly effective and common method to improve solubility and dissolution rates.[19][20][21] By reacting the basic amine with an acid (e.g., HCl, methanesulfonic acid), a crystalline salt is formed.[3] This salt form readily dissociates in water into its constituent ions, which are much more soluble than the neutral parent molecule.[22][23]

Considerations: This is a synthetic chemistry step rather than a simple formulation adjustment. It involves selecting an appropriate counterion and developing a crystallization process. While it provides a more permanent solution to solubility issues, it is typically undertaken during the lead optimization phase of drug development.[23][24]

Visualizing the Formulation Strategy

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 6. wjbphs.com [wjbphs.com]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpharmtech.com [asianpharmtech.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. jocpr.com [jocpr.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rjpdft.com [rjpdft.com]

- 20. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.aston.ac.uk [research.aston.ac.uk]

- 23. merckmillipore.com [merckmillipore.com]

- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Minimizing defluorination during synthesis of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

A Guide to Minimizing Defluorination Side Reactions

Welcome to the technical support center for the synthesis of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating the undesired side reaction of defluorination. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and high-yield synthesis.

Introduction: The Challenge of Defluorination

The synthesis of this compound, a chiral amine with significant potential in pharmaceutical development, often involves the reductive amination of 2,6-difluorobenzaldehyde with an appropriate chiral amine precursor, such as N-methyl-L-alanine or a derivative. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring makes the aldehydic carbon highly electrophilic and susceptible to nucleophilic attack, which is the desired pathway for imine formation. However, this same electronic property activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), leading to the displacement of one or both fluorine atoms and the formation of defluorinated byproducts.[1][2] This guide will dissect the causes of this side reaction and provide actionable strategies to minimize its occurrence.

Troubleshooting Guide: Minimizing Defluorination

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing significant amounts of mono- and di-defluorinated byproducts in my reaction mixture. What are the primary causes?

Answer: The observation of defluorinated byproducts points towards a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The 2,6-difluorophenyl group is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the fluorine atoms.[1] There are two primary culprits for this unwanted reaction:

-

Nucleophilic Attack by the Amine: The amine reagent, while intended to react with the aldehyde, can also act as a nucleophile and attack the electron-deficient aromatic ring, displacing a fluoride ion. This is more likely to occur under harsh reaction conditions (e.g., high temperatures, prolonged reaction times) or with highly nucleophilic amines.

-

Hydride-Mediated Defluorination: Certain reducing agents, particularly under specific conditions, can act as a source of hydride ions (H⁻) that can directly attack the aromatic ring, leading to hydrodefluorination.[3][4] This is a known side reaction for polyfluoroarenes.

Question 2: How can I control the reaction conditions to favor reductive amination over defluorination?

Answer: Careful control of reaction parameters is crucial. The goal is to facilitate the desired imine formation and subsequent reduction while minimizing the conditions that promote SNAr.

-

Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy for the undesired SNAr pathway. It is recommended to perform the reaction at or below room temperature.

-

Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of side reactions, including defluorination.

-

pH Control: The formation of the imine intermediate is often favored under weakly acidic conditions.[5] However, strongly acidic or basic conditions can promote side reactions. Maintaining a near-neutral or weakly acidic pH can be beneficial. The use of a mild acid catalyst, such as acetic acid, can be employed to facilitate imine formation without promoting defluorination.[6][7]

Question 3: Which reducing agent is least likely to cause defluorination?

Answer: The choice of reducing agent is a critical factor. Milder and more selective reducing agents are preferred.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations involving sensitive substrates.[7][8] It is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing the intermediate iminium ion in situ under weakly acidic conditions, which are ideal for minimizing SNAr.

-

Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective for reductive aminations.[7] However, due to its toxicity, NaBH(OAc)₃ is often preferred.

-

Sodium Borohydride (NaBH₄): While a common reducing agent, NaBH₄ is more reactive and can lead to hydrodefluorination, especially at elevated temperatures or in the presence of certain solvents.[3] If NaBH₄ is used, it should be added at low temperatures after the imine has been pre-formed.

| Reducing Agent | Typical Conditions | Propensity for Defluorination |

| Sodium Triacetoxyborohydride | Mildly acidic (e.g., with AcOH), Room Temp | Low |

| Sodium Cyanoborohydride | Mildly acidic, Room Temp | Low to Moderate |

| Sodium Borohydride | Neutral or basic, Low Temp | Moderate to High |

Question 4: Can the choice of solvent influence the extent of defluorination?

Answer: Yes, the solvent can play a significant role.

-

Aprotic Solvents: Non-polar, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for reductive aminations with NaBH(OAc)₃.[8] These solvents are less likely to promote the SNAr reaction compared to polar protic solvents.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SNAr reactions and should generally be avoided or used with caution at low temperatures.

Question 5: Are there any additives that can help suppress defluorination?

Answer: The use of a Lewis acid can be a double-edged sword. While it can activate the carbonyl group towards imine formation, a strong Lewis acid can also activate the C-F bond towards nucleophilic attack.[9][10][11] If a Lewis acid is deemed necessary to promote the reaction, a mild one should be chosen, and its stoichiometry should be carefully optimized.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for defluorination in this reaction?

A1: The most probable mechanism is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] The process involves the addition of a nucleophile (the amine or a hydride) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, resulting in the defluorinated product.

Q2: How can I confirm the presence and structure of defluorinated byproducts?

A2: The most effective analytical techniques for identifying these byproducts are:

-

Mass Spectrometry (MS): This will show peaks corresponding to the molecular weights of the mono- and di-defluorinated products.

-

¹⁹F NMR Spectroscopy: The absence or change in the chemical shifts of the fluorine signals will be a clear indicator of defluorination.

-

¹H and ¹³C NMR Spectroscopy: Changes in the aromatic region of the spectra will also indicate substitution on the phenyl ring.

Q3: Is it possible to remove the defluorinated impurities after the reaction?

A3: While purification by column chromatography is possible, the similar polarity of the desired product and the defluorinated byproducts can make separation challenging and lead to reduced yields. Therefore, it is far more effective to prevent their formation in the first place.

Experimental Protocol: Reductive Amination with Minimized Defluorination

This protocol outlines a recommended procedure for the synthesis of this compound from 2,6-difluorobenzaldehyde and N-methyl-L-alanine methyl ester.

Step 1: Imine Formation and In Situ Reduction

-

To a solution of N-methyl-L-alanine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add 2,6-difluorobenzaldehyde (1.0 eq).

-

Add acetic acid (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture at 0 °C over 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

Step 2: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel.

Subsequent Steps (Hydrolysis and any further modifications) should be carried out on the purified intermediate.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reductive amination pathway and the competing defluorination side reaction.

Caption: Desired vs. Undesired Reaction Pathways.

Conclusion

Minimizing defluorination during the synthesis of this compound is achievable through a careful and strategic approach to the reaction conditions. By understanding the underlying mechanism of the SNAr side reaction and implementing the control measures outlined in this guide—namely, the use of mild reducing agents like sodium triacetoxyborohydride, low reaction temperatures, appropriate solvent selection, and careful monitoring of reaction times—researchers can significantly improve the yield and purity of the desired chiral amine.

References

-

Anonymous. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. PMC. Available at: [Link].

-

Anonymous. Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC. Available at: [Link].

-

Kikushima, K., Grellier, M., Ohashi, M., & Ogoshi, S. (2017). Transition-Metal-Free Catalytic Hydrodefluorination of Polyfluoroarenes by Concerted Nucleophilic Aromatic Substitution with a Hydrosilicate. Angewandte Chemie International Edition, 56(51), 16191-16196. Available at: [Link].

-

Anonymous. Fluorine atom abstraction by Lewis acid. ResearchGate. Available at: [Link].

-

Anonymous. Main-Group Lewis Acids for C-F Bond Activation. ResearchGate. Available at: [Link].

-

Anonymous. Nucleophilic aromatic substitution. Wikipedia. Available at: [Link].

-

Anonymous. Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. Wiley Online Library. Available at: [Link].

-

Anonymous. Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Available at: [Link].

-

Anonymous. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link].

-

Anonymous. Reductive amination. Wikipedia. Available at: [Link].

-

Anonymous. Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3. Royal Society of Chemistry. Available at: [Link].

-

Matsunami, A., Kuwata, S., & Kayaki, Y. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Organics, 3(3), 150-160. Available at: [Link].

-

Anonymous. Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link].

-

Anonymous. Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. MDPI. Available at: [Link].

-

Anonymous. Three photon absorbing photocatalyst enabled defluorinative amination of fluoroarenes. ChemRxiv. Available at: [Link].

-

Anonymous. Photocatalytic Hydrodefluorination of Polyfluoroarenes.. ResearchGate. Available at: [Link].

-

Anonymous. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available at: [Link].

-

Anonymous. Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link].

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][4]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569. Available at: [Link].

-

Anonymous. Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link].

-

Li, Z., Zhang, H., Tan, T., & Lei, M. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 12(19), 5679-5686. Available at: [Link].

-

Anonymous. Myers Chem 115. Harvard University. Available at: [Link].

-

Anonymous. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. PMC. Available at: [Link].

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition-Metal-Free Catalytic Hydrodefluorination of Polyfluoroarenes by Concerted Nucleophilic Aromatic Substitution with a Hydrosilicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

Introduction

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine is a chiral amine whose stereoisomeric purity is a critical quality attribute in pharmaceutical development. The presence of its enantiomeric impurity can have significantly different pharmacological and toxicological effects. Therefore, a robust, validated High-Performance Liquid Chromatography (HPLC) method is paramount for ensuring the quality, safety, and efficacy of any drug substance or product containing this active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of potential HPLC methodologies for the purity analysis of this compound and a comprehensive, step-by-step walkthrough of the validation process for a selected optimal method. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are the authoritative standard for analytical method validation[1][2][3].

Method Development and Comparative Analysis

The primary analytical challenge for this molecule is the effective separation of the (2S)-enantiomer from its (2R)-enantiomer and any other potential process-related impurities or degradants. The basic nature of the amine group requires careful consideration of the mobile phase pH and column chemistry to achieve good peak shape and resolution. Two primary strategies are typically employed for such chiral separations: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography, both utilizing a Chiral Stationary Phase (CSP).

Comparison of Chromatographic Approaches

| Feature | Reversed-Phase HPLC with CSP | Normal-Phase HPLC with CSP | Rationale & Justification |

| Stationary Phase | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) bonded to silica. | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) bonded to silica. | Polysaccharide-based CSPs are well-established for their broad enantioselectivity for a wide range of chiral compounds, including aromatic amines[4][5]. |